(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-[(4-iodophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUANWHEUSFUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423897-10-2 | |
| Record name | (1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol typically involves the reaction of 4-iodobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidinyl methanol group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of (1-[(4-Iodophenyl)methyl]piperidin-3-yl)ketone or aldehyde.
Reduction: Formation of (1-[(4-Phenyl)methyl]piperidin-3-yl)methanol.
Substitution: Formation of (1-[(4-Azidophenyl)methyl]piperidin-3-yl)methanol or (1-[(4-Cyanophenyl)methyl]piperidin-3-yl)methanol.
Scientific Research Applications
Antiviral Applications
Research indicates that compounds with similar structures to (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol exhibit antiviral properties. For instance, derivatives of piperidine have shown significant inhibition of HIV replication in cell cultures. The most potent analogs from related studies demonstrated IC50 values in the nanomolar range, indicating strong antiviral efficacy.
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Modifications to the piperidine ring have been found to enhance antimicrobial potency, with minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM depending on the specific derivative tested .
Synthetic Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of novel therapeutic agents.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods:
- N-Alkylation Reactions : Utilizing alkyl halides to introduce the iodophenyl group onto the piperidine ring.
- Reduction Reactions : Converting ketones or aldehydes to alcohols, which can be useful for synthesizing derivatives with enhanced biological activity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Significant inhibition of HIV replication; IC50 values in the nanomolar range for related compounds |
| Study 2 | Antimicrobial Testing | Enhanced potency against Staphylococcus aureus and E. coli; MIC values between 5 µM - 20 µM |
| Study 3 | Neuropharmacological Effects | Potential modulation of neurotransmitter systems; implications for anxiety and depression treatment |
Mechanism of Action
The mechanism of action of (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the piperidinyl methanol structure provides stability and solubility.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chloro group: Electron-withdrawing nature could reduce electron density on the aromatic ring, altering reactivity or solubility compared to iodine . Amino group: Enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
- Heterocyclic Core :
- Piperidine (6-membered ring) : Offers greater conformational flexibility compared to pyrrolidine (5-membered ring), which has a more rigid structure. This flexibility may influence binding to biological targets .
Biological Activity
(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-iodobenzyl group. The presence of iodine enhances its reactivity and binding affinity towards biological targets compared to other halogenated analogs.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been investigated as a ligand in receptor binding studies, particularly focusing on cannabinoid receptors (CB1 and CB2) and their role in various physiological processes.
Key Mechanisms:
- Receptor Binding : The compound acts as a ligand for cannabinoid receptors, modulating their activity and influencing neurotransmitter release.
- Enzyme Interaction : It may inhibit certain enzymes, affecting metabolic pathways related to pain and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Analgesic Effects | Exhibits potential analgesic properties by targeting cannabinoid receptors. |
| Anti-inflammatory | May reduce inflammation through modulation of endocannabinoid signaling. |
| Neuroprotective | Potential neuroprotective effects by influencing synaptic transmission. |
Research Findings
- Analgesic Activity : Studies have shown that compounds similar to this compound exhibit significant analgesic effects in animal models. For instance, the compound was effective in reducing pain responses in models of neuropathic pain when administered alongside CB1 receptor antagonists, indicating its mechanism involves cannabinoid signaling pathways .
- Receptor Binding Studies : Research indicates that the compound has a high affinity for cannabinoid receptors, which is crucial for its analgesic and anti-inflammatory properties. The iodophenyl group enhances binding interactions compared to other halogenated derivatives .
- Case Studies : In experimental settings, the administration of this compound led to significant reductions in inflammatory markers in rodent models. The results suggest that it could be developed into a therapeutic agent for conditions characterized by chronic pain and inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Iodine Presence | Biological Activity |
|---|---|---|
| (1-[(4-Bromophenyl)methyl]piperidin-3-yl)methanol | No | Moderate receptor affinity |
| (1-[(4-Chlorophenyl)methyl]piperidin-3-yl)methanol | No | Lower analgesic efficacy |
| (1-[(4-Fluorophenyl)methyl]piperidin-3-yl)methanol | No | Limited neuroprotective effects |
| This compound | Yes | Enhanced binding affinity and activity |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination to attach the 4-iodobenzyl group to the piperidine ring. A common issue is the formation of stereochemical impurities or byproducts, such as ethyl- or fluorophenyl-substituted analogs (e.g., (3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol in ). To minimize impurities:
- Use chiral resolving agents or asymmetric catalysis to control stereochemistry.
- Employ HPLC purification with sodium 1-octanesulfonate-based mobile phases (pH 4.6) for high-resolution separation .
- Data Reference : In , analogs with ethyl or methyl groups showed purity discrepancies (0.85–0.96), highlighting the need for rigorous analytical validation.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Used to resolve stereochemistry and confirm the piperidine ring conformation, as demonstrated for diphenyl-methanol derivatives in and .
- NMR spectroscopy : Key signals include the hydroxymethyl proton (δ 3.5–4.0 ppm) and iodophenyl aromatic protons (δ 7.2–7.8 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 371.2 for C₁₃H₁₇INO) and fragmentation patterns validate the iodophenyl and piperidinyl groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), P95 respirators, and full-body suits to avoid inhalation or dermal exposure .
- Ventilation : Use fume hoods with ≥6 air changes/hour to mitigate vapor accumulation.
- Waste disposal : Avoid drainage systems; use approved hazardous waste containers for incineration .
Advanced Research Questions
Q. How can researchers design binding assays to study this compound’s interaction with neurological targets?
- Methodological Answer :
- Radioligand displacement assays : Use tritiated or fluorescently labeled ligands for GPCRs (e.g., NK₁ receptors in ). Compete with this compound to calculate IC₅₀ values.
- Molecular docking : Optimize force fields (e.g., AMBER) using crystal structures of analogous compounds, such as L-703606 (), to predict binding poses.
- Data Reference : lists Ki values for related piperidine derivatives (e.g., L-703606 at nM affinity), providing benchmarks for assay design.
Q. How should contradictory metabolic stability data be resolved across species?
- Methodological Answer :
- Cross-species liver microsome assays : Compare metabolic half-lives in human, rat, and mouse models. Use LC-MS to identify species-specific metabolites.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms, which commonly metabolize piperidine derivatives .
- Case Study : In , fluorophenyl analogs showed variable stability due to cytochrome P450 interactions, suggesting species-dependent metabolic pathways.
Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP optimization : Aim for 2–3 using substituent modifications (e.g., replacing iodine with lipophilic groups).
- P-glycoprotein (P-gp) evasion : Co-administer P-gp inhibitors like verapamil in rodent models to assess efflux effects.
- In silico BBB prediction : Tools like SwissADME calculate topological polar surface area (TPSA); target <70 Ų for enhanced permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
